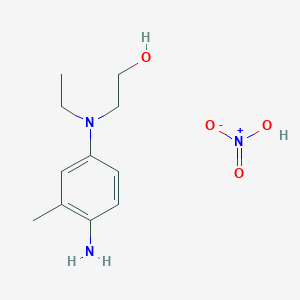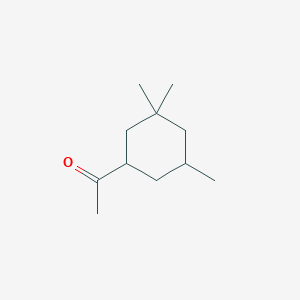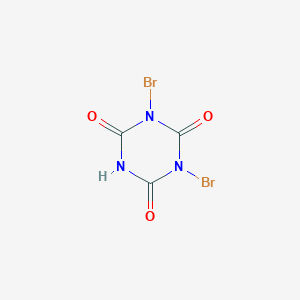
Tricarbonilciclopentadienilrenio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tricarbonyl(cyclopentadienyl)rhenium and its derivatives involves various organometallic reactions. Notably, the preparation of new tricarbonyl(cyclopentadienyl)rhenium derivatives through a reaction involving cyclopentadienyl-ligand transfer has been described, demonstrating high yields and showcasing the adaptability of this compound for further functionalization (Masi et al., 2004).
Molecular Structure Analysis
The molecular structure of tricarbonyl(η^5-pentamethylcyclopentadienyl)rhenium complexes reveals a rich diversity in coordination geometry and metal-ligand interactions. Single-crystal X-ray diffraction techniques have been employed to characterize the structures, showing that the rhenium center exhibits a distorted square-pyramidal geometry, with metal-metal distances consistent with single bonds as per the EAN rule (Herrmann et al., 1984).
Chemical Reactions and Properties
Tricarbonyl(η^5-2,4-cyclopentadien-1-yl)-rhenium complexes participate in a variety of chemical reactions, including oxidative decarbonylation processes under photochemical conditions, leading to the formation of novel oxo—rhenium complexes. These processes highlight the reactive nature of the cyclopentadienyl rhenium carbonyl complexes and their potential for generating new organometallic compounds (Herrmann et al., 1984).
Physical Properties Analysis
The physical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, such as solubility, melting points, and thermal stability, are influenced by the substitution pattern on the cyclopentadienyl ring and the electronic nature of the carbonyl ligands. These properties are crucial for determining the applicability of these compounds in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of tricarbonyl(η^5-cyclopentadienyl)-rhenium complexes, including their reactivity towards various organic and inorganic substrates, redox behavior, and catalytic activity, are central to their utility in organic synthesis, catalysis, and material science. The electron-rich metal center and the ability to undergo ligand exchange make these complexes versatile reagents and catalysts for a wide range of chemical transformations.
Aplicaciones Científicas De Investigación
Catálisis Asimétrica
El tricarbonilciclopentadienilrenio se utiliza en la catálisis asimétrica, particularmente en la transferencia enantioselectiva de fenilo a aldehídos . Este proceso es crucial para producir compuestos quirales, que tienen implicaciones significativas en los productos farmacéuticos, donde la quiralidad de las moléculas puede afectar la eficacia del fármaco.
Química Medicinal
En la química medicinal, este compuesto ha sido explorado por su potencial como modulador selectivo del receptor de estrógeno (SERM) . Los SERM son una clase de fármacos que actúan sobre el receptor de estrógeno y se utilizan en el tratamiento del cáncer de mama y la osteoporosis. La estabilidad y la lipofilia del this compound lo convierten en un candidato prometedor para desarrollar nuevos productos farmacéuticos .
Ciencia de Materiales
El this compound sirve como material precursor en la deposición de películas delgadas, que es fundamental en la ciencia de materiales para crear recubrimientos que pueden mejorar la durabilidad y la funcionalidad de los materiales . Sus aplicaciones se extienden a la química industrial, la fabricación de LED y el desarrollo de materiales a nanoescala .
Síntesis Orgánica
El compuesto también se emplea en la síntesis orgánica, donde facilita la formación de enlaces C–N a través de reacciones de aminación reductora y de préstamo de hidrógeno . Estas reacciones son fundamentales en la construcción de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.
Química Analítica
En la química analítica, el this compound se utiliza por su comportamiento térmico en estudios de presión de vapor y como precursor de carbonilo en la deposición química de vapor (CVD) y la deposición por capas atómicas (ALD) . Estas técnicas son esenciales para la deposición precisa de películas delgadas en aplicaciones de semiconductores.
Radiofármacos
La investigación ha indicado el potencial del this compound en los radiofármacos. Su estructura estable y compacta lo hace adecuado para el etiquetado y la obtención de imágenes en diagnósticos médicos, así como en aplicaciones terapéuticas utilizando radionucleidos apropiados .
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Mecanismo De Acción
Target of Action
Cyclopentadienylrhenium tricarbonyl has been studied as a selective estrogen-receptor modulator (SERM) in the cyclopentadienylrhenium tricarbonyl series . The primary targets of this compound are estrogen receptors, which play a crucial role in many biological processes, including reproductive development and function.
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can cause changes in the conformation of the receptors, which can then influence the transcription of certain genes . The exact nature of these changes and their downstream effects are still under investigation.
Biochemical Pathways
The affected pathways primarily involve the estrogen signaling pathway. When the compound binds to the estrogen receptors, it can influence the transcription of genes that are regulated by these receptors . The downstream effects of this can include changes in cell growth and differentiation, among other processes.
Pharmacokinetics
It is known that the compound is stable in biological media, compact, lipophilic, and easy to handle . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Cyclopentadienylrhenium tricarbonyl’s action are likely to be diverse, given its role as a modulator of estrogen receptors. These effects could potentially include changes in cell growth and differentiation, as well as other processes regulated by estrogen signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentadienylrhenium tricarbonyl. For example, the presence of other molecules that can bind to estrogen receptors may influence the compound’s ability to interact with its targets. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Propiedades
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHOYLCNXAAGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153007 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12079-73-1 |
Source


|
| Record name | Rhenium, tricarbonyl(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)


